molecular formula C14H20ClNO2 B6171230 rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride CAS No. 2657761-14-1

rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride

Cat. No. B6171230
CAS RN: 2657761-14-1
M. Wt: 269.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride, also known as REL-2, is a synthetic compound used in scientific research and laboratory experiments. It is a cyclic compound, with a phenyl ring attached to a cyclohexane ring, and contains a hydroxyethyl moiety. REL-2 is a highly active compound, with a wide range of scientific applications and biochemical and physiological effects.

Mechanism of Action

Rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride is believed to act as an antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor found in the central nervous system. It is believed that rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride binds to the GABA-A receptor, preventing it from being activated by GABA, a neurotransmitter that acts as an inhibitor of neuronal activity. This inhibition of the GABA-A receptor results in an increase in neuronal activity, which has been linked to a variety of effects, such as sedation, anxiolysis, and analgesia.
Biochemical and Physiological Effects
rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule involved in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

Rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride has a number of advantages for use in laboratory experiments. It is a highly active compound, with a wide range of scientific applications and biochemical and physiological effects. It is also relatively inexpensive and easy to synthesize. However, rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride also has some limitations. It is not as stable as other compounds, and can be degraded over time. Additionally, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Future Directions

In the future, rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride could be used in the development of new drugs, as it has a wide range of biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride, as well as its potential therapeutic applications. Additionally, further research could be conducted to determine the optimal dosage and administration of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride for various applications. Finally, research could also be conducted to develop new synthetic methods for the production of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride, in order to reduce the cost and increase the availability of the compound.

Synthesis Methods

Rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride is synthesized through a two-step reaction, beginning with the reaction of 2-phenylcyclohexanol with ethyl chloroacetate in the presence of a base. This reaction produces 2-phenylcyclohexan-1-one, which is then reacted with 2-aminoethanol in the presence of hydrochloric acid. This second step produces rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride hydrochloride.

Scientific Research Applications

Rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride is used in a variety of scientific research applications, such as in the study of the effects of drugs on the central nervous system. It is also used to study the effects of drugs on other organs and systems, such as the cardiovascular system and the endocrine system. rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride has also been used in the study of the effects of drugs on the immune system, as well as in research on the effects of drugs on the development of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Cyclohexanone", "2-Aminoethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and cyclohexanone in the presence of sodium hydroxide to form 1-phenyl-1-cyclohexene-3-one", "Step 2: Reduction of 1-phenyl-1-cyclohexene-3-one with sodium borohydride to form rel-(1R,2R)-2-phenylcyclohexanol", "Step 3: Protection of the hydroxyl group in rel-(1R,2R)-2-phenylcyclohexanol with tert-butyldimethylsilyl chloride to form tert-butyldimethylsilyl ether", "Step 4: Reaction of tert-butyldimethylsilyl ether with 2-aminoethanol in the presence of hydrochloric acid to form rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexanol", "Step 5: Oxidation of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexanol with sodium hypochlorite to form rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexanone", "Step 6: Formation of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride by reaction of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexanone with hydrochloric acid in ethyl acetate and subsequent crystallization from methanol and water." ] }

CAS RN

2657761-14-1

Product Name

rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride

Molecular Formula

C14H20ClNO2

Molecular Weight

269.8

Purity

95

Origin of Product

United States

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